![molecular formula C11H8BrN5 B13096528 4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B13096528.png)
4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core substituted with a bromine atom at the 5-position and a pyrimidin-2-amine moiety at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromo-2-chloropyridine with a suitable amine can yield the desired pyrrolo[2,3-B]pyridine core.
Substitution Reactions: The bromine atom at the 5-position can be introduced via halogenation reactions using reagents such as N-bromosuccinimide (NBS).
Coupling with Pyrimidin-2-amine: The final step involves coupling the brominated pyrrolo[2,3-B]pyridine with pyrimidin-2-amine under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency.
化学反应分析
Types of Reactions
4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Various agents like hydrogen peroxide (oxidizing) and sodium borohydride (reducing) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used in studies to understand its effects on cell proliferation, migration, and apoptosis.
Drug Discovery: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and selectivity.
作用机制
The mechanism of action of 4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis and the reduction of cancer cell migration and invasion .
相似化合物的比较
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-B]pyridine: A precursor in the synthesis of the target compound.
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrolo core and exhibit various biological activities.
(3-amino-2,4-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-yl)methanone: Another compound with a similar pyrrolo[2,3-B]pyridine structure.
Uniqueness
4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine is unique due to its specific substitution pattern and its potential as a selective FGFR inhibitor. This specificity makes it a valuable compound in the development of targeted cancer therapies.
属性
分子式 |
C11H8BrN5 |
|---|---|
分子量 |
290.12 g/mol |
IUPAC 名称 |
4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H8BrN5/c12-6-3-7-8(5-16-10(7)15-4-6)9-1-2-14-11(13)17-9/h1-5H,(H,15,16)(H2,13,14,17) |
InChI 键 |
ZPSBIABOBKMZGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1C2=CNC3=C2C=C(C=N3)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4AR,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13096446.png)
![2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B13096447.png)
![6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B13096453.png)
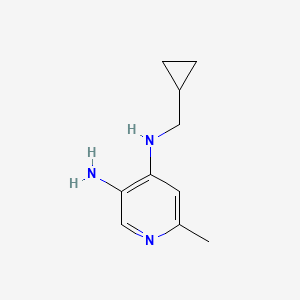
![tert-butyl N-[(2S)-butan-2-yl]carbamate](/img/structure/B13096470.png)
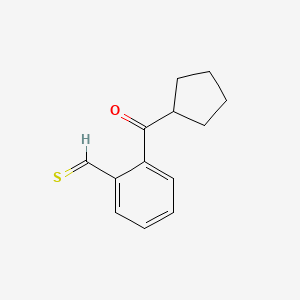

![6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid](/img/structure/B13096478.png)
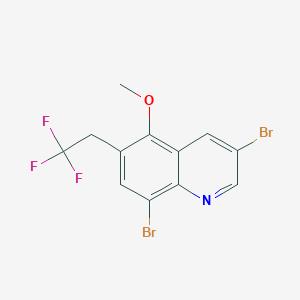
![Isoxazolo[5,4-d]pyrimidin-4(5h)-one](/img/structure/B13096488.png)

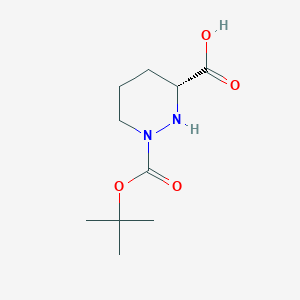
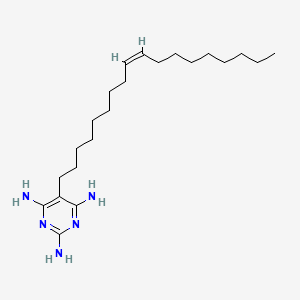
![9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13096522.png)
